molecular formula C13H15F3N2O4 B13520447 6-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}pyridine-3-carboxylic acid

6-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}pyridine-3-carboxylic acid

Cat. No.: B13520447
M. Wt: 320.26 g/mol
InChI Key: DWCQHWGGCVHRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H16F3N2O4. This compound is notable for its unique structure, which includes a pyridine ring substituted with a tert-butoxycarbonyl group and a trifluoroethylamino group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18(7-13(14,15)16)9-5-4-8(6-17-9)10(19)20/h4-6H,7H2,1-3H3,(H,19,20)

InChI Key

DWCQHWGGCVHRGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.